

# A Technical Guide to SHR902275: A Next-Generation RAF Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SHR902275 |           |
| Cat. No.:            | B12411302 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and preclinical data of **SHR902275**, a potent and selective RAF inhibitor. The information is curated for researchers and professionals in the field of oncology and drug development, with a focus on quantitative data and experimental methodologies.

# **Core Compound Details: SHR902275**

**SHR902275** is a novel, orally active spiro amide compound designed to target the RAS-RAF-MEK-ERK signaling pathway, a critical cascade in cellular proliferation and survival.[1][2][3] It represents a next-generation RAF inhibitor developed to address acquired resistance to first-generation drugs, particularly in cancers harboring RAS mutations.[1][2][3]

| Property         | Value                                                           | Reference |
|------------------|-----------------------------------------------------------------|-----------|
| Chemical Formula | C26H23F3N4O4                                                    | [4]       |
| Molecular Weight | 512.48 g/mol                                                    | [4]       |
| CAS Number       | 2695506-82-0                                                    | [4]       |
| Class            | Spiro Amide                                                     | [5]       |
| Target           | RAF Kinases (cRAF, bRAF <sup>wt</sup> , bRAF <sup>v600E</sup> ) | [1][4]    |



## **Chemical Structure**

The chemical structure of **SHR902275** is presented below.

SHR902275 Chemical Structure

Caption: Chemical structure of SHR902275.

# **Mechanism of Action and Signaling Pathway**

SHR902275 exerts its therapeutic effect by inhibiting the RAF kinases, key components of the RAS-RAF-MEK-ERK signaling pathway.[1][2][3] This pathway is frequently dysregulated in various cancers due to mutations in RAS or RAF genes, leading to uncontrolled cell growth.[1] [2][3][5] SHR902275 was specifically developed to be effective in cancers with mutant RAS and wild-type BRAF, a context where first-generation RAF inhibitors can paradoxically activate the pathway.[1][2][3]





Click to download full resolution via product page

Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of **SHR902275**.



# **Quantitative Preclinical Data**

**SHR902275** has demonstrated potent inhibitory activity against RAF kinases and significant anti-proliferative effects in various cancer cell lines.

## **In Vitro Kinase Inhibitory Potency**

The half-maximal inhibitory concentration (IC₅₀) values of **SHR902275** against key RAF kinases are summarized below.

| Target Kinase                                          | IC50 (nM) |
|--------------------------------------------------------|-----------|
| cRAF                                                   | 1.6       |
| bRAF <sup>wt</sup>                                     | 10        |
| bRAF <sup>v600E</sup>                                  | 5.7       |
| Data sourced from MedChemExpress and InvivoChem.[1][3] |           |

### In Vitro Cell Growth Inhibition

The half-maximal growth inhibition (GI<sub>50</sub>) values of **SHR902275** in different cancer cell lines are presented in the following table.

| Cell Line                                              | Cancer Type                | Glso (nM) |
|--------------------------------------------------------|----------------------------|-----------|
| H358                                                   | Non-Small Cell Lung Cancer | 1.5       |
| A375                                                   | Malignant Melanoma         | 0.17      |
| Calu6                                                  | Anaplastic Lung Carcinoma  | 0.4       |
| SK-MEL-2                                               | Malignant Melanoma         | 0.32      |
| Data sourced from MedChemExpress and InvivoChem.[1][3] |                            |           |



# **Experimental Protocols**

Detailed experimental protocols for the key assays are outlined below. While the full, specific protocols from the primary publication were not available, these sections describe standard and widely accepted methodologies for such experiments.

# In Vitro RAF Kinase Activity Assay

This assay is designed to measure the direct inhibitory effect of **SHR902275** on the enzymatic activity of RAF kinases.



Click to download full resolution via product page

Caption: A generalized workflow for an in vitro RAF kinase activity assay.

#### Methodology:

 Reagents: Recombinant human RAF kinases (cRAF, bRAF<sup>wt</sup>, bRAF<sup>v600E</sup>), MEK protein as a substrate, ATP, and a suitable kinase assay buffer.



#### • Procedure:

- Serially diluted SHR902275 is pre-incubated with the RAF enzyme and MEK substrate in a 96-well plate.
- The kinase reaction is initiated by the addition of ATP.
- The reaction is allowed to proceed for a defined period at 37°C.
- The amount of ADP produced, which is proportional to the kinase activity, is quantified using a detection reagent such as ADP-Glo™ (Promega).
- Luminescence is measured using a plate reader.
- Data Analysis: The luminescence data is normalized to controls, and the IC₅₀ values are calculated by fitting the data to a four-parameter logistic curve.

## Cell Proliferation (GI<sub>50</sub>) Assay

This assay determines the concentration of **SHR902275** required to inhibit the growth of cancer cell lines by 50%.

#### Methodology:

- Cell Culture: Cancer cell lines (e.g., H358, A375, Calu6, SK-MEL-2) are cultured in appropriate media and conditions.
- Procedure:
  - Cells are seeded into 96-well plates and allowed to adhere overnight.
  - The cells are then treated with a range of concentrations of SHR902275.
  - After a 72-hour incubation period, cell viability is assessed using a colorimetric assay such as the Sulforhodamine B (SRB) assay or a luminescence-based assay like CellTiter-Glo® (Promega).



Data Analysis: The absorbance or luminescence values are used to calculate the percentage
of cell growth inhibition relative to untreated control cells. The GI<sub>50</sub> value is determined from
the dose-response curve.

## In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of **SHR902275** in a living organism.

#### Methodology:

- Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.
- Procedure:
  - Human cancer cells, such as Calu6, are subcutaneously injected into the flank of the mice.
  - When tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into vehicle control and treatment groups.
  - SHR902275 is administered orally at various doses according to a predetermined schedule (e.g., once or twice daily).
  - Tumor volume and body weight are measured regularly throughout the study.
- Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume in the treated groups to the vehicle control group.

## Conclusion

**SHR902275** is a promising, potent, and selective RAF inhibitor with a clear mechanism of action within the RAS-RAF-MEK-ERK signaling pathway. Its efficacy in preclinical models, particularly in the context of RAS-mutant cancers, highlights its potential as a valuable therapeutic agent in oncology. Further clinical investigation is warranted to establish its safety and efficacy in human patients.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of spiro amide SHR902275: A potent, selective, and efficacious RAF inhibitor targeting RAS mutant cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SHR-902275 I CAS#: 2695506-82-0 I RAF inhibitor I InvivoChem [invivochem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Technical Guide to SHR902275: A Next-Generation RAF Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12411302#what-is-the-chemical-structure-of-shr902275]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com